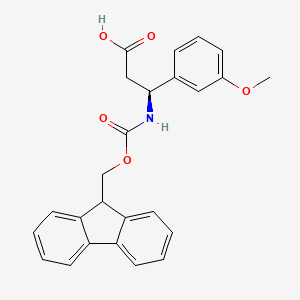

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

CAS No.: 501015-29-8

Cat. No.: VC2355277

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501015-29-8 |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |

| Standard InChI Key | SOJXDPVBOJLSIA-QHCPKHFHSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid belongs to the family of modified amino acids with protecting groups. The compound features a propanoic acid backbone with an amino group protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and a 3-methoxyphenyl substituent. This combination creates a valuable building block for peptide synthesis and other applications in organic chemistry .

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs. The primary alternative nomenclature refers to it as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, which reflects a different numbering convention but represents the same molecule . Additional synonyms include:

-

Fmoc-3-Methoxy-L-Phenylalanine

-

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-phenylalanine

-

Fmoc-Phe(3-OMe)-OH

-

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-methoxy-phenylalanine

This diversity in naming stems from different chemical nomenclature systems and commercial designations used by suppliers and researchers.

Structural Features

The compound possesses several key structural features that define its chemical behavior and applications:

-

An Fmoc protecting group attached to the amino functionality

-

A 3-methoxyphenyl group providing aromatic characteristics

-

A propanoic acid moiety contributing acidic properties

-

An S-configuration at the stereogenic center, establishing its specific three-dimensional arrangement

These structural elements collectively determine the compound's reactivity, physical properties, and utility in synthetic applications.

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid are summarized in the table below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₃NO₅ | |

| Molecular Weight | 417.5 g/mol | |

| Physical State | Solid (at standard conditions) | |

| Stereochemistry | S-configuration | |

| CAS Number | 206060-40-4 |

Spectroscopic and Structural Data

The compound's structural characteristics can be further understood through its chemical identifiers and spectroscopic data. The InChI (International Chemical Identifier) for this compound is InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 .

The compound's SMILES notation (Simplified Molecular-Input Line-Entry System) is COC1=CC=CC(=C1)CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, which encodes its structural information in a linear format .

These identifiers allow for precise chemical database searches and computational analyses of the molecule's properties and behavior.

Stereochemistry and Isomerism

Stereochemical Configuration

The "S" designation in the compound's name refers to its specific stereochemical configuration according to the Cahn-Ingold-Prelog priority rules. This S-configuration at the stereogenic center is crucial for its biological activity and applications in peptide synthesis .

Comparison with R-Stereoisomer

The compound has an enantiomer with R-configuration: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. This R-isomer differs from the S-isomer in its three-dimensional arrangement at the stereogenic center, which can significantly affect its chemical behavior and biological activity .

The key differences between the stereoisomers include:

| Property | S-isomer | R-isomer | Significance |

|---|---|---|---|

| InChIKey | IKKQVAWYVGALAQ-QHCPKHFHSA-N | SOJXDPVBOJLSIA-HSZRJFAPSA-N | Unique identifier for each stereoisomer |

| Optical Rotation | Levorotatory (typically) | Dextrorotatory (typically) | Indicates different interaction with polarized light |

| Biological Activity | Recognized by L-specific enzymes | Recognized by D-specific enzymes | Determines biological function |

These stereochemical differences are particularly important in biological and pharmaceutical applications, where stereoselectivity often determines efficacy and safety.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves the Fmoc protection of the amino group of the corresponding 3-methoxy-L-phenylalanine. This protection strategy is widely used in peptide synthesis to prevent unwanted reactions at the amino functionality during coupling procedures .

The general synthetic pathway involves:

-

Starting with 3-methoxy-L-phenylalanine

-

Reacting with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base

-

Purification of the protected amino acid product

This approach yields the target compound with the stereochemical integrity preserved throughout the synthetic process.

Applications and Research Relevance

Peptide Synthesis Applications

As an Fmoc-protected amino acid derivative, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group can be selectively removed under mild basic conditions (typically using piperidine), allowing for controlled peptide chain elongation .

Structural Analogs and Derivatives

Comparison with Related Compounds

Several structural analogs of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid have been documented in chemical literature and databases. One notable example is (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, which contains a naphthalen-1-yl group instead of the 3-methoxyphenyl group .

Structure-Activity Relationships

The structure of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can be modified in several ways to develop structure-activity relationships:

-

Variation of the methoxy position on the phenyl ring (2-, 3-, or 4-position)

-

Replacement of the methoxy group with other substituents (halogen, alkyl, etc.)

-

Modification of the protecting group (Boc, Cbz, etc. instead of Fmoc)

-

Alteration of the stereochemistry (R instead of S)

These modifications can significantly impact the compound's properties and performance in various applications, allowing researchers to fine-tune its characteristics for specific purposes.

Recent Research Developments

Recent research has continued to expand the applications of Fmoc-protected amino acid derivatives like (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. These compounds have found increasing utility in areas such as:

-

Development of peptidomimetics with improved pharmacokinetic properties

-

Design of peptide-based materials with tunable physical characteristics

-

Creation of peptide-drug conjugates for targeted delivery

-

Exploration of novel bioorthogonal chemistries for protein modification

These research directions highlight the ongoing importance of compounds like (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid in advancing chemical biology and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume